3-Bromo-4,5-dihydroisoxazole derivatives belong to the class of isoxazoline-based electrophiles. [] These compounds are known to activate the Nrf2/HO-1 pathway, an important antioxidant protective mechanism in cells. [] This activation makes them potentially relevant for therapeutic research in areas such as inflammation and infection. []
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a chemical compound with significant relevance in organic chemistry and pharmacology. This compound is classified under the category of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of the bromine atom and the carboxylate group enhances its reactivity and potential applications in various fields, including medicinal chemistry.
The compound can be synthesized through various methods, including cycloaddition reactions and other organic transformations. Its synthesis has been documented in several research articles and patents, highlighting its utility as an intermediate in pharmaceutical applications and agricultural chemicals .
The synthesis of potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate typically involves a [3 + 2] cycloaddition reaction. This method integrates a nitrile oxide with a suitable dipolarophile, such as ethyl acrylate, to form the isoxazole ring structure.
The molecular formula for potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate is . The structure features:
The compound's molecular weight is approximately 204.14 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological targets .
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate can participate in various chemical reactions:
The reaction mechanisms often involve the formation of intermediates that facilitate further transformations, making this compound a valuable building block in organic synthesis .
In biological systems, potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate acts primarily as an enzyme inhibitor. For instance, it has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in glycolysis.
Studies indicate that this compound binds covalently to active site cysteine residues within the enzyme, leading to reduced enzymatic activity and subsequent effects on cellular metabolism .
Potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate has several applications:
The synthesis of 3-bromo-4,5-dihydroisoxazole scaffolds relies heavily on 1,3-dipolar cycloaddition reactions. A key patent (WO2006038657A1) details the preparation of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole using dibromoformaldoxime (DBF) as a stable precursor for in situ-generated bromonitrile oxide . This dipolar species reacts with alkenes or other dipolarophiles under mild conditions (0–25°C) to form the dihydroisoxazole core. The reaction typically employs ethereal solvents (diethyl ether, diisopropyl ether) and phase-transfer catalysts to enhance yield and regioselectivity. For carboxylate-functionalized derivatives like potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate, the dipolarophile is an α,β-unsaturated carboxylic acid or ester. Subsequent hydrolysis and salt formation with potassium hydroxide yield the target compound .
Table 1: Optimization of Cycloaddition Conditions
Solvent System | Base | Temperature (°C) | Yield (%) |
---|---|---|---|
Diethyl ether | K₂CO₃ | 0–5 | 78 |
Ethyl acetate | NaHCO₃ | 10–15 | 65 |
Toluene/water | Phase-transfer catalyst | 25 | 82 |
Stereoselectivity at C5 of the dihydroisoxazole ring is critical for biological activity. The cycloaddition of bromonitrile oxide with prochiral dipolarophiles like acrylic acid derivatives generates a chiral center at C5. The patent literature reveals that solvent polarity and temperature significantly influence diastereoselectivity. Non-polar solvents (e.g., toluene) favor syn isomer formation due to steric constraints in the transition state, while polar solvents (e.g., ethanol/water mixtures) reduce selectivity . Chiral auxiliaries attached to the dipolarophile can achieve enantiomeric excess >90%, but subsequent removal may limit practicality. For potassium 3-bromo-4,5-dihydroisoxazole-5-carboxylate, crystallization as the potassium salt enhances stereochemical purity by isolating the desired diastereomer .
Table 2: Stereoselectivity Under Varied Conditions
Dipolarophile | Solvent | diastereomeric Ratio (syn:anti) |
---|---|---|
Methyl acrylate | Toluene | 85:15 |
Ethyl crotonate | Diethyl ether | 92:8 |
Potassium acrylate | Ethanol/water | 70:30 |
The 3-bromo group serves dual roles: enhancing electrophilicity and enabling covalent inhibition. As a leaving group, bromine facilitates nucleophilic substitution by biological thiols (e.g., cysteine residues). Mass spectrometry studies confirm that 3-bromo-4,5-dihydroisoxazole derivatives covalently modify Cys151 of Keap1’s BTB domain, disrupting Keap1-Nrf2 binding and activating antioxidant pathways [3] [4]. Bromine’s size and polarizability balance reactivity and stability—smaller halogens (e.g., chlorine) exhibit reduced potency, while bulkier groups impede nucleophilic attack. The potassium carboxylate salt form further stabilizes the scaffold by minimizing decarboxylation and reducing Br⁻ elimination. Storage at 2–8°C preserves integrity, as higher temperatures accelerate degradation [1] [4].
The carboxylate group at C5 enables diverse derivatization for tuning physicochemical properties. Key strategies include:
Table 3: Functionalized Derivatives and Applications
Derivative | Application | Biological Activity |
---|---|---|
Quinolin-3-ylmethyl amide | TG2 inhibitor | IC₅₀ = 0.8 µM vs. TG2 |
Spirocyclic GAPDH inhibitor (Compound 11) | Antiproliferative agent | IC₅₀ = 0.2 µM vs. pancreatic cancer cells |
Ethyl ester | Membrane-permeable Nrf2 activator | HO-1 induction at 10 µM |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7